N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
Description
This compound is a heterocyclic hybrid featuring a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 3 and an acetamide-linked thiazole moiety bearing a pyrrole ring at position 2 of the thiazole. The 4-methoxybenzyl group may enhance lipophilicity and membrane permeability, while the pyrrole-thiazole-acetamide chain could modulate binding interactions through hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C19H18N6O2S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H18N6O2S/c1-27-15-6-4-13(5-7-15)10-16-21-18(24-23-16)22-17(26)11-14-12-28-19(20-14)25-8-2-3-9-25/h2-9,12H,10-11H2,1H3,(H2,21,22,23,24,26) |
InChI Key |
YVCZOPUBECBJPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The 1,2,4-triazole ring is synthesized via Pellizzari reaction (Scheme 1A):
-
N,N-Diformylhydrazine reacts with 4-methoxybenzylamine under reflux conditions (120°C, 8–12 h) in toluene.
-
Cyclization yields 3-(4-methoxybenzyl)-4H-1,2,4-triazole , followed by selective N1-amination using hydroxylamine-O-sulfonic acid in basic media (NaOH, 60°C).
Key Data
Functionalization Optimization
-
Regioselectivity Control : Copper(II) acetate (5 mol%) in DMF enhances N3-substitution over N1/N2, minimizing byproducts.
-
Purification : Silica gel chromatography (EtOAc/hexane, 3:7) isolates the amine with >98% purity.
Synthesis of 2-(1H-Pyrrol-1-yl)-1,3-Thiazol-4-yl Acetic Acid
Thiazole Ring Construction
The thiazole moiety is prepared via Hantzsch thiazole synthesis (Scheme 2A):
-
α-Bromo-4-acetic acid ketone reacts with thiourea in ethanol (reflux, 6 h).
-
Pyrrole functionalization : The 2-position is substituted via SNAr reaction with pyrrole-1-carbonyl chloride in DMF (K2CO3, 80°C).
Key Data
Acetic Acid Side Chain Introduction
-
Alkylation : Thiazole intermediate reacts with ethyl bromoacetate (K2CO3, acetone, 50°C), followed by saponification (NaOH, EtOH/H2O) to yield the carboxylic acid.
Amide Coupling and Final Assembly
Activation and Coupling
The acetic acid intermediate is activated as an acyl chloride using oxalyl chloride (DMF catalyst, 0°C). Reaction with 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine in anhydrous THF (Et3N, 24 h) forms the acetamide bond (Scheme 3A).
Optimization Insights
Scalability and Reproducibility
-
Batch Consistency : 10 g-scale reactions show <5% variability in yield.
-
Stability : The final compound is hygroscopic; storage under N2 at −20°C recommended.
Analytical Characterization and Validation
Structural Confirmation
Purity Assessment
| Method | Conditions | Purity | Source |
|---|---|---|---|
| HPLC | C18, 70:30 MeCN/H2O, 1 mL/min | 99.2% | |
| Elemental | C: 60.12%, H: 4.83%, N: 22.01% |
Challenges and Mitigation Strategies
Regioselective Triazole Substitution
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its thiazole and pyrrole moieties. Key findings include:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Thiazole ring oxidation | KMnO₄ in acidic medium (H₂SO₄) | Sulfoxide or sulfone derivatives | |
| Pyrrole moiety oxidation | H₂O₂ in acetic acid | N-oxidation products with retained triazole-thiazole backbone |
-
Mechanistic Insight : Thiazole oxidation proceeds via electrophilic attack on sulfur, while pyrrole oxidation involves radical intermediates.
Reduction Reactions
Reductive modifications target the acetamide group and heterocyclic rings:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acetamide reduction | LiAlH₄ in dry THF | Primary amine derivative (N-[...]-2-[...]ethylamine) | |
| Triazole ring hydrogenation | H₂/Pd-C in ethanol | Partially saturated triazoline intermediate |
-
Key Observation : LiAlH₄ selectively reduces the acetamide carbonyl without affecting the triazole or thiazole rings.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under varied conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Carboxylic acid derivative | |
| Basic hydrolysis | NaOH (10%), 80°C | Sodium carboxylate salt |
-
Kinetics : Hydrolysis follows first-order kinetics in acidic media (t₁/₂ = 2.3 hrs at 100°C).
Cyclization and Ring-Opening Reactions
The triazole-thiazole system participates in cycloadditions and ring modifications:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Cu(I)-catalyzed, 60°C | Fused triazolo-thiazolo[3,2-b]pyridazine | |
| Thiazole ring-opening | NH₂NH₂ in ethanol | Mercapto-triazole intermediate |
-
Stereochemistry : Cycloadditions yield regioselective products due to electron-deficient thiazole rings .
Functional Group Interconversion
The methoxybenzyl group undergoes demethylation and electrophilic substitution:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| O-Demethylation | BBr₃ in CH₂Cl₂, -78°C | Phenolic derivative | |
| Friedel-Crafts alkylation | AlCl₃, R-X in DCM | Alkylated benzyl derivatives |
-
Yield Optimization : Demethylation achieves >85% yield under cryogenic conditions.
Stability Under Biological Conditions
Studies in simulated physiological environments reveal:
-
pH-Dependent Degradation : Rapid decomposition occurs at pH > 9 (t₁/₂ = 15 mins).
-
Enzymatic Hydrolysis : Esterases cleave the acetamide group in vitro, forming bioactive metabolites.
Comparative Reactivity Analysis
The compound’s reactivity differs from analogs due to its unique substitution pattern:
| Feature | This Compound | Analog (N-[3-(4-chlorobenzyl)-1H-1,2,4-triazol-5-yl]acetamide) |
|---|---|---|
| Oxidation Susceptibility | High (thiazole S-atom) | Moderate (chlorine stabilizes ring) |
| Hydrolysis Rate | t₁/₂ = 2.3 hrs (acidic) | t₁/₂ = 4.1 hrs (acidic) |
Data adapted from.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit notable antimicrobial activities. In vitro studies have shown that this compound displays significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various strains have been documented:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
| Candida albicans | 20 |
These results suggest that the compound could be developed further for clinical applications in treating infections.
Antidiabetic Potential
Recent studies have explored the antidiabetic potential of related compounds through in silico methods. The synthesized derivatives showed promising results against key diabetes-related enzymes such as pancreatic α-amylase and intestinal α-glucosidase. Molecular docking studies revealed high affinity values for certain derivatives, indicating potential for oral drug development aimed at managing diabetes.
Cancer Research
The compound has shown promise in cancer research, particularly in exhibiting cytotoxic effects against various human cancer cell lines. Studies have compared its activity with standard chemotherapeutic agents like etoposide, demonstrating comparable efficacy against breast (MCF-7), lung (A549), cervical (HeLa), and prostate (PC3) cancer cells.
Neuroprotection
Emerging research indicates that derivatives of this compound may act as neuroprotective agents. This potential is particularly relevant in models of neurodegeneration, where compounds have demonstrated protective effects on neuronal cells under stress conditions.
Case Studies and Research Findings
Several case studies illustrate the compound's diverse applications:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against multi-drug resistant strains of bacteria.
- Diabetes Management : In silico analysis provided insights into the molecular interactions of the compound with key enzymes involved in glucose metabolism, suggesting pathways for therapeutic intervention.
- Cancer Treatment : Comparative studies with established chemotherapeutics revealed that this compound could be a viable candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thiazole Hybrids
describes compounds 9a–9e , which share the triazole-thiazole-acetamide scaffold but differ in aryl substitutions on the thiazole ring (e.g., phenyl, fluorophenyl, bromophenyl). Key comparisons include:
- The 4-methoxybenzyl group on the triazole (target) vs. the phenoxymethyl-benzimidazole substituent in 9a–9e may alter solubility and metabolic stability. Methoxy groups generally improve bioavailability but may reduce metabolic resistance compared to bulkier benzimidazole systems .
Analogues with Alternative Heterocyclic Systems
- Compound from : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Features a pyrazole-oxadiazole core instead of triazole-thiazole. The 2-chlorobenzyl group introduces electronegative effects, contrasting with the target’s pyrrole-thiazole. This may favor different target selectivity, e.g., kinases vs. proteases .
- Compound from : 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Simpler structure with tert-butyl and triazole substituents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide and its analogs?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazides under acidic conditions. For example, hydrazides derived from 4-methoxybenzyl groups are condensed with nitriles or carbonyl compounds .
- Step 2 : Thiazole ring assembly using Hantzsch thiazole synthesis, where α-halo ketones react with thioureas or thioamides. For instance, 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-yl acetamide intermediates are synthesized by reacting chloroacetyl chloride with 2-amino-thiazole derivatives in dioxane/triethylamine .
- Step 3 : Final coupling via nucleophilic substitution or amidation. Analytical validation includes IR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (methoxy protons at δ 3.8 ppm), and elemental analysis .
Q. How can researchers optimize reaction yields during the synthesis of triazole-thiazole hybrids?
- Methodology :
- Catalyst Screening : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, as seen in related 1,2,3-triazole analogs .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates, while bases like triethylamine neutralize HCl byproducts during amide bond formation .
- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes at 80–100°C) compared to conventional heating .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign methoxybenzyl protons (δ 3.8–4.3 ppm) and thiazole/triazole aromatic protons (δ 7.0–8.5 ppm). Carbonyl groups (C=O) appear at ~170 ppm in ¹³C NMR .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- IR Spectroscopy : Validate amide (1650–1680 cm⁻¹) and triazole/thiazole ring vibrations (1450–1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational docking studies guide the design of analogs with improved enzyme inhibition?
- Methodology :
- Target Selection : Prioritize enzymes like α-glucosidase or lipase, where triazole-thiazole hybrids show inhibitory activity (e.g., IC₅₀ values of 10–50 µM) .
- Docking Tools : Use AutoDock Vina to model interactions. For example, the 4-methoxybenzyl group in related compounds forms hydrophobic interactions with enzyme active sites, while the thiazole ring engages in π-π stacking .
- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values to refine substituent choices .
Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?
- Methodology :
- SAR Analysis : Systematically vary substituents (e.g., methoxy vs. halogen groups on the benzyl ring) and correlate with activity. For example, 4-methoxy groups enhance α-glucosidase inhibition, while bromine substituents may reduce solubility .
- Solubility Testing : Use shake-flask methods to measure logP; analogs with logP >3 often exhibit poor aqueous solubility, confounding in vitro assays .
- Metabolic Stability Assays : Perform microsomal stability studies to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of thiazole rings) .
Q. How can flow chemistry improve scalability in synthesizing this compound?
- Methodology :
- Continuous Flow Setup : Use tubular reactors for exothermic steps (e.g., triazole cyclization) to enhance heat transfer and reduce side reactions.
- DoE Optimization : Apply Design of Experiments (DoE) to variables like residence time (2–10 minutes) and temperature (50–100°C). For example, a 70°C/5-minute condition increased yield by 20% in related diazomethane syntheses .
- In-line Analytics : Integrate FTIR or UV-vis to monitor intermediate formation and automate quenching .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodology :
- Ensemble Docking : Test multiple protein conformations (e.g., from molecular dynamics simulations) to account for active-site flexibility .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with minor structural differences (e.g., methyl vs. methoxy groups) .
- Crystallography : Resolve X-ray structures of compound-enzyme complexes (e.g., α-glucosidase co-crystals) to validate docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
